Dimethyl2-(1,3-Dithiole)phosphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Dimethyl 2-(1,3-Dithiole)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl 2-(1,3-Dithiole)phosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals and other substrates . These interactions are crucial for its role in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(1,3-Dithiol-2-ylidene)phosphonate
- Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate
Uniqueness
Dimethyl 2-(1,3-Dithiole)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes and its reactivity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H11O3PS2 |
---|---|
Molecular Weight |
214.2 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,3-dithiolane |
InChI |
InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3 |
InChI Key |
IKMWQJFOJQJJJM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1SCCS1)OC |
Origin of Product |
United States |
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